molecular formula C24H19BrN2OS B11975019 N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2,2-diphenylacetamide CAS No. 292056-78-1

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2,2-diphenylacetamide

Cat. No.: B11975019
CAS No.: 292056-78-1
M. Wt: 463.4 g/mol
InChI Key: ZGGLFIPCFVJDEW-UHFFFAOYSA-N
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Description

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2,2-diphenylacetamide is a complex organic compound that features a thiazole ring, a bromobenzyl group, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2,2-diphenylacetamide typically involves multiple steps. One common method starts with the bromination of benzyl compounds using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide . The resulting 4-bromobenzyl bromide is then reacted with thiosemicarbazide to form the thiazole ring . The final step involves the acylation of the thiazole derivative with diphenylacetyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Continuous-flow protocols and the use of automated reactors can enhance efficiency and yield . The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can also be integrated into the industrial production methods.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazole derivatives and complex heterocyclic compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2,2-diphenylacetamide is unique due to its combination of a thiazole ring, bromobenzyl group, and diphenylacetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like benzyl bromide or 4-bromobenzaldehyde .

Properties

CAS No.

292056-78-1

Molecular Formula

C24H19BrN2OS

Molecular Weight

463.4 g/mol

IUPAC Name

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2,2-diphenylacetamide

InChI

InChI=1S/C24H19BrN2OS/c25-20-13-11-17(12-14-20)15-21-16-26-24(29-21)27-23(28)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,16,22H,15H2,(H,26,27,28)

InChI Key

ZGGLFIPCFVJDEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Br

Origin of Product

United States

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